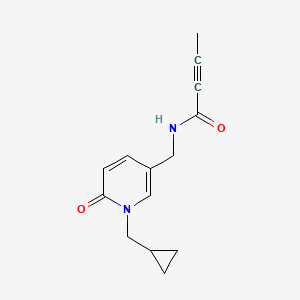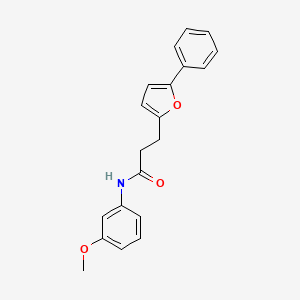![molecular formula C14H6F3N5S B11045368 3-(Pyridin-2-yl)-6-(2,3,4-trifluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11045368.png)
3-(Pyridin-2-yl)-6-(2,3,4-trifluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Pyridin-2-yl)-6-(2,3,4-trifluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole: is a heterocyclic compound with a complex structure. Let’s break it down:
Pyridin-2-yl: This refers to the pyridine ring (a six-membered aromatic ring containing one nitrogen atom) substituted at the 2-position.
2,3,4-trifluorophenyl: The phenyl ring (another six-membered aromatic ring) is substituted with three fluorine atoms at positions 2, 3, and 4.
[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole: This part of the name indicates the fused ring system. It consists of a triazole ring ([1,2,4]-triazole) fused with a thiadiazole ring ([1,3,4]-thiadiazole) in a specific arrangement.
Vorbereitungsmethoden
Synthetic Routes:: One efficient method for synthesizing this compound involves using monosubstituted tetrazine or tetrazine-based fused rings as starting materials . The exact synthetic route would depend on the specific substituents and reaction conditions.
Industrial Production:: While there isn’t a widely established industrial production method for this compound, research efforts continue to explore scalable and efficient routes.
Analyse Chemischer Reaktionen
Reactivity::
Oxidation, Reduction, and Substitution: Like many heterocyclic compounds, 3-(Pyridin-2-yl)-6-(2,3,4-trifluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole likely undergoes various reactions. Oxidation and reduction reactions can modify its electronic properties, while substitution reactions can alter its substituents.
Common Reagents and Conditions: Specific reagents and conditions would vary based on the desired transformation. For example, strong oxidants or reducing agents may be employed.
Major Products:: The major products formed from these reactions could include derivatives with altered substituents or functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry::
Energetic Materials: Some derivatives of this compound have been investigated as energetic materials, showing promising detonation performance and insensitivity to external stimuli.
Photophysical Behavior: The photophysical behavior of related compounds has been studied, revealing intriguing fluorescence and phosphorescence properties.
- Research into potential biological applications is ongoing. no specific applications have been widely reported yet.
- As an energetic material, it could find use in propellants, explosives, or pyrotechnics.
Wirkmechanismus
The exact mechanism by which 3-(Pyridin-2-yl)-6-(2,3,4-trifluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole exerts its effects remains an active area of investigation. It likely interacts with specific molecular targets or pathways, but further research is needed.
Vergleich Mit ähnlichen Verbindungen
While I don’t have a direct list of similar compounds, it’s worth noting that the unique fused ring system in this compound sets it apart. Researchers often compare it to other triazoles, thiadiazoles, and energetic materials to understand its distinct properties.
Eigenschaften
Molekularformel |
C14H6F3N5S |
|---|---|
Molekulargewicht |
333.29 g/mol |
IUPAC-Name |
3-pyridin-2-yl-6-(2,3,4-trifluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C14H6F3N5S/c15-8-5-4-7(10(16)11(8)17)13-21-22-12(19-20-14(22)23-13)9-3-1-2-6-18-9/h1-6H |
InChI-Schlüssel |
TUIOXKCAOWLYPV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC(=C1)C2=NN=C3N2N=C(S3)C4=C(C(=C(C=C4)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]phenyl acetylsulfamate](/img/structure/B11045288.png)
![5,7-Dimethyl-3-(10-undecenylsulfanyl)[1,2,4]triazolo[4,3-A]pyrimidine](/img/structure/B11045293.png)

![ethyl {4-[3-amino-1-(2-chloro-4-fluorophenyl)-3-oxopropyl]-5-oxo-2,5-dihydro-1H-pyrazol-3-yl}acetate](/img/structure/B11045299.png)
![(4-chlorophenyl)(4,4-dimethyl-1-thioxo-1,4,8,9-tetrahydro-5H-[1,4]dioxino[2,3-g][1,2]dithiolo[3,4-c]quinolin-5-yl)methanone](/img/structure/B11045312.png)
![6-chloro-N-[(4-fluorophenyl)methyl]imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B11045318.png)

![1-tert-butyl-4-[1-(2,3,5,6-tetramethylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B11045340.png)
![2-[4-(2-chloroacetyl)piperazin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B11045341.png)
![[4-(thiophen-3-yl)-1H-1,2,3-triazol-1-yl]acetic acid](/img/structure/B11045347.png)
![N-{[(4-methoxyphenyl)carbamoyl]oxy}propanimidoyl chloride](/img/structure/B11045357.png)

![7-(2,3-dimethoxyphenyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B11045365.png)
